molecular formula C17H20N6O4 B2374786 (E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 899350-76-6

(E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2374786
CAS No.: 899350-76-6
M. Wt: 372.385
InChI Key: BCSROLOXLUXIRO-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O4 and its molecular weight is 372.385. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis Approaches : Research has focused on synthesizing derivatives of related compounds, like 2-Substituted 9-Methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones, through various synthesis methods. These methods include a four-step process starting from different dione compounds, which may be related to the synthesis of (E)-8-(2-(1-(4-hydroxyphenyl)ethylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (Šimo, Rybár, & Alföldi, 1995).

  • Purine Analogue Derivatives : Research into purine analogues, such as the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives, provides insights into potential chemical pathways and structures that could be analogous to or derived from this compound (Gobouri, 2020).

Potential Biological Activities

  • Theophylline Derivatives : Studies on theophylline derivatives, such as the synthesis of functional derivatives of 7-arylalkyl-8-hydrazine theophyllines, indicate potential medical applications in pharmacotherapy for various conditions. These studies may shed light on the potential uses of this compound in similar therapeutic areas (Korobko, 2016).

  • Xanthine Derivatives and Cardiovascular Activity : Research into xanthine derivatives, such as the synthesis and study of cardiovascular activities of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, suggests possible cardiovascular effects of related compounds. This could be relevant for understanding the biological activities of this compound (Chłoń-Rzepa et al., 2004).

Properties

IUPAC Name

8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c1-9(24)8-23-13-14(22(3)17(27)19-15(13)26)18-16(23)21-20-10(2)11-4-6-12(25)7-5-11/h4-7,9,24-25H,8H2,1-3H3,(H,18,21)(H,19,26,27)/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSROLOXLUXIRO-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)NC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)O)N(C(=O)NC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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